molecular formula C9H9NO2 B6306492 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one CAS No. 1211582-47-6

3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Cat. No. B6306492
CAS RN: 1211582-47-6
M. Wt: 163.17 g/mol
InChI Key: VJKWDFYLRRFKKJ-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, otherwise known as 3-hydroxyquinolin-5-one, is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is a derivative of quinoline, an aromatic heterocyclic compound, and is a member of the hydroxyquinoline family. It can be used as a precursor to other compounds, and has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent.

Scientific Research Applications

3-Hydroxyquinolin-5-one has been studied for its potential uses in a variety of scientific applications. It has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been studied for its potential to inhibit the formation of biofilms, which are communities of bacteria that can form on surfaces and are resistant to antibiotics. It has also been studied for its potential to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-hydroxyquinolin-5-one is not yet fully understood. It is believed to work by inhibiting the growth of bacteria, fungi, and viruses by disrupting their cell membranes. It is also believed to inhibit the formation of biofilms by disrupting the communication between the bacteria in the biofilm. It is also believed to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
3-Hydroxyquinolin-5-one has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to inhibit the formation of biofilms. In addition, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxyquinolin-5-one in lab experiments include its relatively low cost and availability, its low toxicity, and its potential for use in a variety of applications. The limitations of using 3-hydroxyquinolin-5-one in lab experiments include its limited solubility in water, its limited stability in solution, and its potential for producing side effects in humans.

Future Directions

The potential future directions for 3-hydroxyquinolin-5-one include further research into its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. In addition, further research into its mechanism of action and its potential biochemical and physiological effects could lead to new applications and uses for this compound. Finally, further research into its potential advantages and limitations for lab experiments could lead to improved methods for using this compound in laboratory settings.

Synthesis Methods

3-Hydroxyquinolin-5-one can be synthesized in a variety of ways, including the use of quinoline as a starting material. Quinoline can be converted to 3-hydroxyquinolin-5-one through a reaction with hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 7-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography. Another method for synthesizing 3-hydroxyquinolin-5-one is the reaction of quinoline with formaldehyde and hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 5-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography.

properties

IUPAC Name

3-hydroxy-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKWDFYLRRFKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7,8-dihydroquinolin-5(6h)-one

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